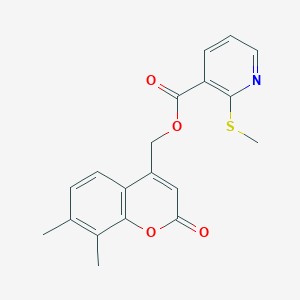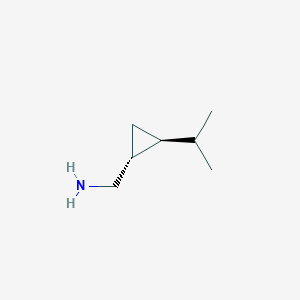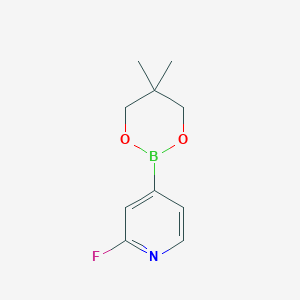
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a fluorine atom and a boronic ester group
Métodos De Preparación
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and 5,5-dimethyl-1,3,2-dioxaborinane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding pyridine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation yields boronic acids, while substitution reactions yield various substituted pyridines.
Aplicaciones Científicas De Investigación
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine can be compared with other similar compounds:
Similar Compounds: Examples include 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine and 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity in biological applications.
Propiedades
Fórmula molecular |
C10H13BFNO2 |
|---|---|
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine |
InChI |
InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-9(12)5-8/h3-5H,6-7H2,1-2H3 |
Clave InChI |
YGTPWPBTIYWUBW-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


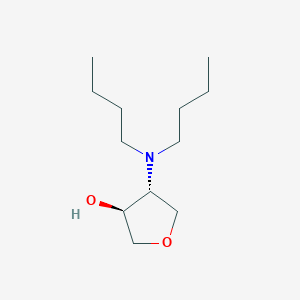


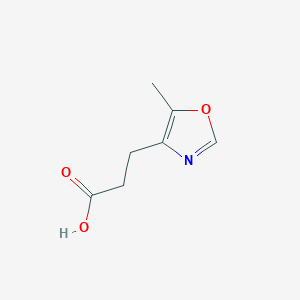

![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
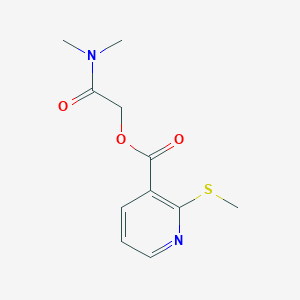


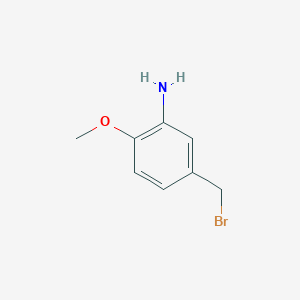

![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
